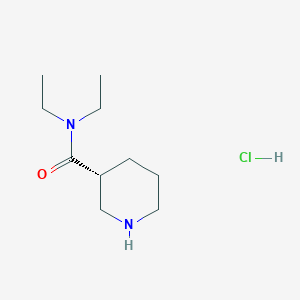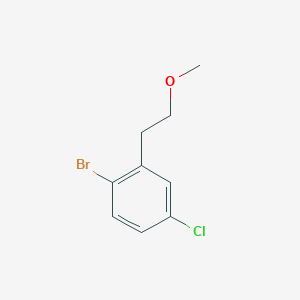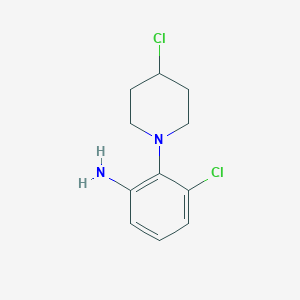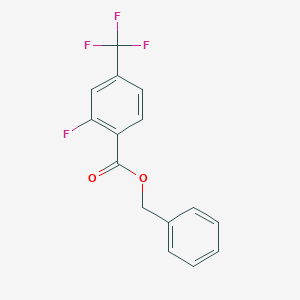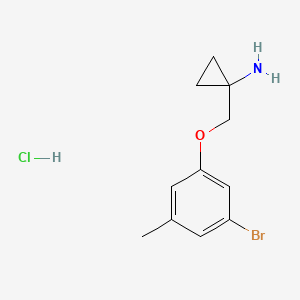![molecular formula C12H14BrF2N B8128229 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields. The presence of bromine and fluorine atoms in the compound’s structure adds to its unique chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-phenyl-ethylamine with 3,3-difluoro-pyrrolidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium acetate and copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research on the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases. Its interactions with molecular targets can provide insights into its mechanism of action and therapeutic potential.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes. It may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms in the compound’s structure can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine can be compared with other similar compounds, such as:
1-[2-(3-Chloro-phenyl)-ethyl]-3,3-difluoro-pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which can affect its chemical reactivity and biological activity.
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine:
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrole: This compound has a pyrrole ring instead of a pyrrolidine ring, which can alter its chemical behavior and utility in research.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms within a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)4-6-16-7-5-12(14,15)9-16/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRFERGCLVUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
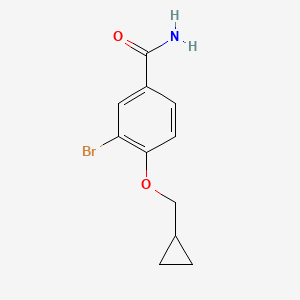
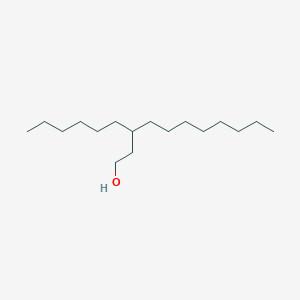

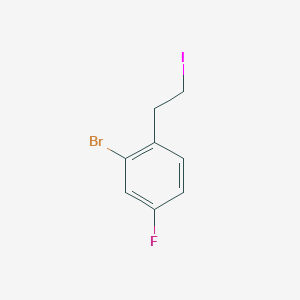
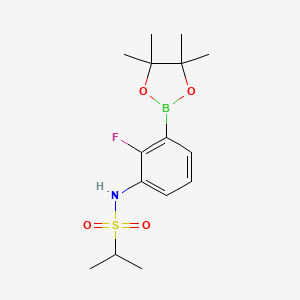
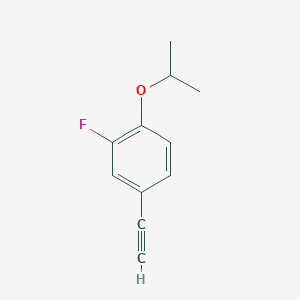
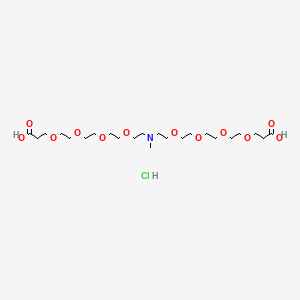
![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)
